molecular formula C35H26Cl2N2O2S B2598957 5-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole CAS No. 478033-26-0

5-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole

Cat. No.: B2598957
CAS No.: 478033-26-0
M. Wt: 609.57
InChI Key: GRUVQFDXXZUIKQ-NNLKUIAGSA-N
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Description

5-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole is a sophisticated chemical intermediate or potential inhibitor probe primarily utilized in medicinal chemistry and drug discovery research. Its core structure is based on a 6,7-dihydro-1H-indole scaffold, a privileged structure in the design of biologically active compounds. The molecule features a (4-chlorobenzoyl)oxyimino methyl group at the 5-position, which can serve as a key electrophilic warhead or a moiety for further chemical elaboration. The presence of a 4-[(4-methylphenyl)sulfanyl] group is particularly significant, as this sulfanyl (thioether) substituent is a characteristic feature of certain potent kinase inhibitors, such as the p38 MAP kinase inhibitor BIRB-796 (Doramapimod) [https://pubchem.ncbi.nlm.nih.gov/compound/10134605]. This structural analogy suggests its primary research value lies in the development and study of kinase-targeted therapies, where it may be used to investigate structure-activity relationships (SAR), optimize inhibitor potency, and explore selectivity profiles across the kinome. The compound is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers can employ this chemical to probe intracellular signaling cascades, inflammatory pathways, and apoptosis mechanisms mediated by kinase activity.

Properties

IUPAC Name

[(E)-[1-(4-chlorophenyl)-4-(4-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindol-5-yl]methylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H26Cl2N2O2S/c1-23-7-18-30(19-8-23)42-34-26(22-38-41-35(40)25-9-12-27(36)13-10-25)11-20-32-31(34)21-33(24-5-3-2-4-6-24)39(32)29-16-14-28(37)15-17-29/h2-10,12-19,21-22H,11,20H2,1H3/b38-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUVQFDXXZUIKQ-NNLKUIAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C=NOC(=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/C=N/OC(=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole (CAS Number: 478033-26-0) is a complex indole derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C35H26Cl2N2O2SC_{35}H_{26}Cl_2N_2O_2S, with a molecular weight of 609.56 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a chlorobenzoyl moiety, which is known for enhancing the lipophilicity and biological interaction of compounds.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives similar to this compound may possess antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis .
  • Anticancer Potential : The compound's structure suggests potential anticancer activity. Compounds with similar indole frameworks have been reported to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the sulfonyl group in related compounds has shown strong inhibitory effects on enzymes such as acetylcholinesterase and urease . This suggests that our compound may similarly affect enzyme activity, potentially leading to therapeutic effects in conditions like cancer and infections.
  • Oxidative Stress Modulation : Indole derivatives are known to exhibit antioxidant properties, which can protect cells from oxidative damage—a common pathway in cancer development .
  • Receptor Interaction : The structural components may facilitate interactions with specific receptors involved in cell signaling pathways, further influencing cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activities of related indole derivatives, providing insights into the potential effects of our compound:

  • Antiviral Activity : A study on similar compounds indicated that they could inhibit the Tobacco Mosaic Virus (TMV) with notable efficacy. For instance, certain derivatives achieved up to 50% TMV inhibition at specific concentrations . This highlights the potential for antiviral applications.
  • Cytotoxicity Testing : In vitro assays using human cancer cell lines demonstrated that related structures exhibited significant cytotoxic effects, with IC50 values indicating effectiveness at low concentrations. These findings support further investigation into the cytotoxic potential of our target compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate to strong against S. typhi
AnticancerCytotoxicity in human cancer cells
AntiviralUp to 50% TMV inhibition
Enzyme InhibitionStrong inhibition on urease

Table 2: Cytotoxicity Assay Results

CompoundCell LineIC50 (µM)Reference
Compound AHuman Breast Cancer15
Compound BHuman Liver Cancer20
Target CompoundTBDTBDTBD

Comparison with Similar Compounds

Structural Insights :

  • The dual chlorophenyl groups increase steric hindrance compared to methoxy or fluoro-substituted indoles, possibly reducing off-target interactions .

Physicochemical Properties

Melting Points and Solubility

Compound Melting Point (°C) Polar Groups LogP (Predicted)
Target Compound Not reported Sulfanyl, oxyimino ~5.2*
Compound 3 () 249–250 Carboxamide, fluorine 3.8
Compound 4 () 233–234 Carboxamide, methylbenzoyl 4.1
5-(4-Methoxyphenyl)-1H-indoles () 180–200 Methoxy, sulfamoyl 2.5–3.5

*Predicted using fragment-based methods (e.g., Multiwfn ).

Key Observations :

  • The target compound’s higher predicted logP (5.2) suggests greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • Carboxamide-containing analogs (Compounds 3 and 4) exhibit higher melting points due to hydrogen-bonding capacity .

Spectroscopic and Analytical Data

NMR and IR Signatures

Compound ¹H-NMR Shifts (δ ppm) IR Peaks (cm⁻¹) Key Functional Groups Identified
Target Compound Not reported Not reported Sulfanyl (C-S), oxyimino (C=N-O)
Compound 3 () 12.33 (NHCO), 9.25 (H-1 indole), 7.0–8.0 (Ar) 1666 (C=O), 1535 (C-F) Carboxamide, fluorine, aromatic
Compound 4 () 12.1 (NHCO), 9.4 (H-1 indole), 7.06–7.7 (Ar) 1670 (C=O), 1581 (C=C) Carboxamide, methylbenzoyl

Analysis :

  • The absence of carboxamide groups in the target compound eliminates characteristic NHCO signals (~12 ppm in ).
  • Sulfanyl and oxyimino groups would produce distinct IR peaks (e.g., C-S stretch ~700–800 cm⁻¹, C=N-O ~1600 cm⁻¹) .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting 4-chlorobenzoyl chloride with an indoline derivative under anhydrous conditions using triethylamine as a base to prevent hydrolysis .
  • Thioether formation : Introducing the 4-methylphenyl sulfanyl group via nucleophilic substitution, requiring inert atmosphere (e.g., N₂) to avoid oxidation .
  • Purification : Column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) achieves >95% purity. Monitor by TLC and confirm via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the molecular structure be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use deuterated DMSO to resolve aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and confirm imine bonding (δ ~8.5 ppm) .
    • MS : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ peak at m/z 580.1) .
  • Crystallography :
    • Grow single crystals via slow evaporation (solvent: dichloromethane/methanol).
    • Refine with SHELXL (anisotropic displacement parameters, hydrogen positions constrained) .
    • Visualize using ORTEP-3 to confirm stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can contradictions between experimental and computational data (e.g., bond angles, reactivity) be resolved?

Methodological Answer:

  • Cross-validation : Compare X-ray crystallographic data (e.g., bond lengths from SHELXL refinement ) with DFT-optimized geometries (B3LYP/6-311+G(d,p) basis set).
  • Non-covalent analysis : Use Multiwfn to map electron localization functions (ELF) and identify steric clashes or van der Waals interactions that may explain deviations .
  • Statistical rigor : Apply R-factor analysis (e.g., R₁ < 5% for crystallographic data) and error bars in computational models to quantify discrepancies .

Q. What strategies optimize the refinement of this compound’s crystal structure in cases of twinning or disorder?

Methodological Answer:

  • Twinning : Use SHELXL ’s TWIN/BASF commands to model twin domains. Validate with Hooft’s parameter (|y| < 0.1) .
  • Disordered groups : Apply PART/SUMP restraints for overlapping sulfanyl or chlorophenyl moieties. Use ORTEP-3 ’s thermal ellipsoid plots to visualize disorder .
  • Validation tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for packing interactions .

Q. How can non-covalent interactions (e.g., π-π stacking, hydrogen bonds) be systematically analyzed to predict biological activity?

Methodological Answer:

  • Electron density analysis : Use Multiwfn to calculate reduced density gradient (RDG) isosurfaces, highlighting π-π interactions between phenyl groups .
  • Hydrogen bonding : Extract donor-acceptor distances from crystallography (e.g., N–H···O < 2.5 Å) and compare with MD simulations (AMBER force field) .
  • Bioactivity correlation : Overlay interaction maps with protein binding pockets (e.g., AutoDock Vina) to prioritize synthetic analogs .

Q. How should researchers design experiments to investigate reaction mechanisms (e.g., imine formation, sulfanyl substitution)?

Methodological Answer:

  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor imine formation rates under varying pH (4–9) and temperature (25–60°C) .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N in the indole core to track intermediates via NMR .
  • Theoretical framework : Link experimental data to frontier molecular orbital (FMO) theory using Multiwfn to identify nucleophilic/electrophilic sites .

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